molecular formula C22H24N8O4 B11553195 4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11553195
M. Wt: 464.5 g/mol
InChI Key: KTEWRFVXOKMFHH-UCQKPKSFSA-N
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Description

4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Hydrazone Formation: The hydrazinyl group is introduced by reacting the triazine derivative with hydrazine or its derivatives.

    Benzylidene Formation: The final step involves the condensation of the hydrazinyl group with 2,4-dimethoxybenzaldehyde to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the hydrazinyl moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2Z)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
  • 4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-aminophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Uniqueness

The unique combination of functional groups in 4-[(2Z)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine provides distinct chemical and biological properties

Properties

Molecular Formula

C22H24N8O4

Molecular Weight

464.5 g/mol

IUPAC Name

2-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24N8O4/c1-33-18-10-5-15(19(13-18)34-2)14-23-28-21-25-20(26-22(27-21)29-11-3-4-12-29)24-16-6-8-17(9-7-16)30(31)32/h5-10,13-14H,3-4,11-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14-

InChI Key

KTEWRFVXOKMFHH-UCQKPKSFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4)OC

Origin of Product

United States

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